cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane
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Description
Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the protection of the amine group using the Boc (tert-butyloxycarbonyl) protecting group, followed by cyclopropanation reactions that introduce the hydroxymethyl group at the desired position.
The biological activity of this compound has been studied primarily in the context of its interactions with various enzymes and receptors. Its structural configuration allows it to act as a potential inhibitor for certain glycosidases and other enzymes involved in metabolic pathways.
Case Studies
- Glycosidase Inhibition : Research has indicated that compounds similar to this compound exhibit inhibitory effects against glycosidases. For instance, a related compound showed a Ki value of 1.18 mM against β-galactosidase from Escherichia coli, highlighting its potential as a glycosidase inhibitor .
- Neuraminidase Activity : Interestingly, certain derivatives have been found to enhance neuraminidase activity from Vibrio cholerae by up to 100%, suggesting a dual role in enzymatic modulation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Compound | Target Enzyme | Activity (Ki/MIC) | Remarks |
---|---|---|---|
This compound | β-Galactosidase | Ki = 1.18 mM | Moderate inhibition observed |
Related Compound | Neuraminidase | Increased activity | Enhances enzyme activity significantly |
Analog 1 | Various Glycosidases | MIC < 0.125 mg/dm³ | Strong antibacterial properties |
Research Findings
Recent studies have provided insights into the conformational behavior and stability of this compound. Computational analyses suggest that the compound adopts specific conformations that minimize steric repulsion, influencing its biological interactions . Furthermore, structure-activity relationship (SAR) studies have indicated that modifications to the cyclopropane ring can significantly alter its biological efficacy .
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641004 |
Source
|
Record name | tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170299-61-3 |
Source
|
Record name | tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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